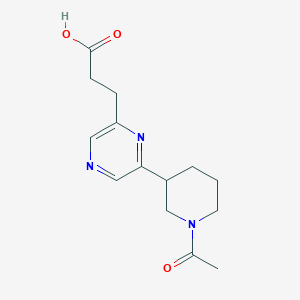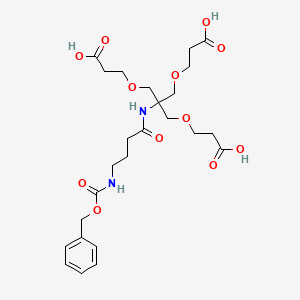
3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A study by Pan et al. (2015) described the generation of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids via a silver(I)-catalyzed reaction. This process involved cyclization, [3 + 2] cycloaddition, and rearrangement, yielding these compounds in good yields (Pan, Xia, Wang, & Wu, 2015).
Research by Flefel et al. (2018) involved synthesizing novel pyridine and fused pyridine derivatives, starting from a related compound. This study focused on molecular docking screenings and revealed moderate to good binding energies of the ligands on the target protein, suggesting potential biological applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Rodríguez-Ubis et al. (1997) synthesized novel pyrazole-containing complexing acids and studied their luminescence properties when complexed with various lanthanide ions. These compounds showed potential for bioaffinity applications (Rodríguez-Ubis, Sedano, Barroso, Juanes, & Brunet, 1997).
Biological and Pharmacological Applications
Reddy and Rao (2006) reported a simple synthesis of derivatives, including 1,3-diarylpyrazol-4-yl propanoic acids. These compounds have been associated with various pharmacological activities, including potential use in the treatment of diseases like diabetes mellitus, inflammatory diseases, and arteriosclerosis (Reddy & Rao, 2006).
Banoglu et al. (2005) synthesized amide derivatives of a similar compound and evaluated their analgesic and anti-inflammatory properties. Some of these derivatives were found to be more potent than traditional analgesic and anti-inflammatory drugs (Banoglu, Akoğlu, Ünlü, Ergün, Kuepeli, Yeşilada, & Şahin, 2005).
Antimicrobial Properties
- Mishriky et al. (2001) explored the synthesis of various fused pyran compounds, including derivatives similar to 3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid. They also screened these compounds for their antimicrobial properties, contributing to the understanding of their potential use in combating microbial infections (Mishriky, Girgis, Asaad, Ibrahim, Sobieh, & Fawzy, 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[6-(1-acetylpiperidin-3-yl)pyrazin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(18)17-6-2-3-11(9-17)13-8-15-7-12(16-13)4-5-14(19)20/h7-8,11H,2-6,9H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNMSGPUPRFGKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NC(=CN=C2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














